molecular formula C20H16O4 B2455659 4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one CAS No. 637752-16-0

4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one

Cat. No.: B2455659
CAS No.: 637752-16-0
M. Wt: 320.344
InChI Key: LSYOGFVYQKFYIJ-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C21H18O4 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The average mass is 334.365 Da and the monoisotopic mass is 334.120514 Da .

Scientific Research Applications

Synthesis and Chemical Structure

The compound 4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is structurally related to various benzofuran and chromene derivatives, which are key structural elements in several natural products and pharmaceuticals. Research has explored their synthesis through methods such as Claisen rearrangement and ring-closing metathesis, which have been employed to produce phenylpropanoid natural products and a variety of oxacycles in good to excellent yields. Such synthetic strategies highlight the compound's relevance in chemical research for generating structurally diverse molecules with potential biological activities (Kotha & Solanke, 2022).

Biological Activity and Pharmacological Potential

The structural motif of this compound is found within compounds that exhibit promising biological activities. For instance, thiadiazole-benzofuran hybrids have been synthesized, demonstrating potential antitumor properties against various cancer cell lines. This suggests that derivatives of this compound might possess significant pharmacological relevance, warranting further investigation into their mechanism of action and therapeutic potential (Abdelhamid et al., 2018).

Electrochemical Applications

The compound and its derivatives have also been explored for electrochemical applications. For example, benzofuran derivatives have been studied for their electrochemical oxidation properties, which could be harnessed in the development of sensors and other analytical devices. This research points to the versatility of this compound derivatives in applications beyond pharmaceuticals, potentially contributing to advancements in chemical sensors and materials science (Mazloum‐Ardakani & Khoshroo, 2013).

Fluorescence and Spectral Analysis

Investigations into the fluorescence properties of coumarin derivatives, which share a structural similarity with this compound, have provided insights into their potential use in the development of fluorescent sensors and probes. The unique fluorescence quenching behaviors observed in these studies underline the compound's utility in creating sensitive and selective tools for chemical and biological analysis (Evale & Hanagodimath, 2009).

Properties

IUPAC Name

4-(7-ethoxy-1-benzofuran-2-yl)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-3-22-17-6-4-5-13-10-18(24-20(13)17)15-11-19(21)23-16-8-7-12(2)9-14(15)16/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYOGFVYQKFYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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